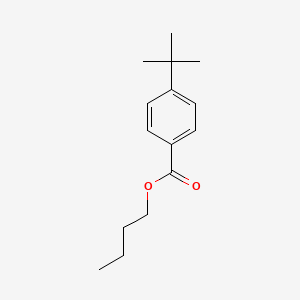

Butyl 4-(1,1-dimethylethyl)benzoate

Description

Historical Context of Benzoate (B1203000) Ester Chemistry in Research

The study of benzoate esters is deeply rooted in the history of organic chemistry, with the foundational reaction for their synthesis being the Fischer-Speier esterification. First described in 1895 by Emil Fischer and Arthur Speier, this acid-catalyzed reaction between a carboxylic acid and an alcohol revolutionized the synthesis of esters. wikipedia.orgchemistrylearner.com The method's simplicity and direct use of reagents provided a significant advantage over other techniques, laying the groundwork for understanding reaction mechanisms and catalysis. wikipedia.orgnumberanalytics.com

Initially, the focus was on the synthesis of simple esters like ethyl benzoate and methyl benzoate, which found applications as fragrances and flavorings. wikipedia.orgchemistrylearner.com The natural esterification process observed in the aging of wine is an example of this fundamental chemistry at work, producing compounds like ethyl acetate (B1210297) that contribute to its complex aroma profile. wikipedia.org Over the last century, the versatility of Fischer-Speier esterification has been extensively explored, allowing for the creation of a vast library of esters from numerous combinations of carboxylic acids and alcohols. mdpi.com This has enabled researchers to fine-tune molecular properties for a wide range of applications, from pharmaceuticals to materials science. numberanalytics.commdpi.com

Significance and Research Trajectory of Butyl 4-(1,1-dimethylethyl)benzoate in Academic Disciplines

The specific research trajectory of this compound stems from the unique properties conferred by its p-tert-butyl substituent. The parent acid, 4-tert-butylbenzoic acid (PTBBA), is a key intermediate in the chemical industry, used in products like alkyd resin modifiers, lubricants, and PVC heat stabilizers. vinatiorganics.comresearchgate.net The esterification of PTBBA to form esters like this compound is a critical step in creating molecules for more specialized applications.

A significant area of research for this compound and its structural relatives is in the field of liquid crystals . The rigid core of the benzoate group combined with flexible alkyl chains is a common motif in liquid crystal design. The tert-butyl group, in particular, influences the molecular packing and mesomorphic properties of these materials. tandfonline.comgoogle.com Research has explored how modifying the ester group and other substituents affects the formation and stability of different liquid crystal phases, such as smectic and cholesteric phases. tandfonline.comtandfonline.com For instance, studies on related phenyl benzoate structures have investigated how the direction of the ester linkage and the extent of fluorination can influence ferroelectric properties. bohrium.com

In organic synthesis , this compound and its precursors are used as building blocks for more complex molecules. For example, derivatives of 4-tert-butylbenzoic acid have been used in the synthesis of coumarin-based compounds, which are investigated for their potential pharmacological properties. iucr.orgnih.goviucr.org The ester itself can serve as an intermediate, leveraging the reactivity of the ester group for further transformations. chemimpex.com

The compound also finds utility in polymer science and materials chemistry . The tert-butyl group enhances thermal stability and solubility in nonpolar media, making its derivatives useful as additives or monomers in the production of specialty polymers. chemimpex.com For example, the related methyl ester is used to produce avobenzone, a common UVA blocker in sunscreens, and as a modifier for alkyd resins to improve performance. vinatiorganics.com

| Academic Discipline | Specific Application/Research Focus | Key Structural Feature |

|---|---|---|

| Liquid Crystals | Synthesis of calamitic liquid crystalline materials. tandfonline.com | Rigid benzoate core with flexible alkyl chains. tandfonline.comgoogle.com |

| Organic Synthesis | Intermediate for coumarin (B35378) derivatives and other complex molecules. iucr.orgnih.gov | Reactive ester functionality. chemimpex.com |

| Polymer Science | Modifier for alkyd resins; intermediate for UV absorbers. vinatiorganics.comvinatiorganics.com | Bulky tert-butyl group enhancing thermal stability. chemimpex.com |

| Analytical Chemistry | Studied in the development of separation techniques like HPLC. | Stable chemical structure allowing for method development. |

Current Research Gaps and Future Directions in this compound Studies

While this compound and its analogs are well-utilized, specific areas remain ripe for further investigation. A primary research gap lies in the comprehensive characterization of its behavior in advanced material systems.

Future research could focus on:

Advanced Liquid Crystal Formulations: While its potential in liquid crystals is recognized, more complex studies involving its use in ferroelectric or polymer-dispersed liquid crystal (PDLC) systems are less common. Future work could explore how the specific combination of the butyl chain and the tert-butyl group influences properties like switching times, contrast ratios, and stability in display or sensor applications.

"Green" Synthesis and Catalysis: The traditional Fischer-Speier esterification often relies on strong mineral acids. wikipedia.org A growing area of research is the development of more environmentally friendly catalytic systems. researchgate.net Future studies could focus on optimizing the synthesis of this compound using solid acid catalysts, ionic liquids, or enzyme-based methods to improve sustainability, reduce waste, and allow for easier catalyst recycling. researchgate.netmedcraveonline.com

Biodegradable Polymers and Plasticizers: Concerns over the environmental impact of conventional plastics have spurred research into biodegradable alternatives. The properties of this compound make it a candidate for investigation as a bio-based or biodegradable plasticizer. Research is needed to understand its compatibility with biopolymers like PLA or PHA and to assess the biodegradability of the final materials.

Photophysical Properties: The introduction of ester groups into arene moieties can enhance photoluminescence. researchgate.net Detailed investigations into the photophysical properties of this compound are lacking. Future research could explore its fluorescence or phosphorescence characteristics, potentially leading to applications in optical materials, molecular probes, or organic light-emitting diodes (OLEDs), especially when incorporated into larger conjugated systems.

Structure

3D Structure

Properties

CAS No. |

94134-32-4 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

butyl 4-tert-butylbenzoate |

InChI |

InChI=1S/C15H22O2/c1-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3 |

InChI Key |

BMSNGGLCKZGIEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Butyl 4 1,1 Dimethylethyl Benzoate

Esterification Reactions for Benzoate (B1203000) Synthesis

The foundational method for producing Butyl 4-(1,1-dimethylethyl)benzoate is the Fischer esterification, which involves the reaction of 4-tert-butylbenzoic acid with butanol. This equilibrium-limited reaction is typically catalyzed by an acid to increase the reaction rate. The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of benzoate esters. Both homogeneous and heterogeneous catalysts have been extensively researched to improve reaction kinetics and product yields for esters structurally similar to this compound, with the findings being largely applicable to its synthesis.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used for esterification. Traditional mineral acids and organic sulfonic acids are common choices.

Mineral and Organic Acids: Sulfuric acid (H₂SO₄) is a conventional and effective catalyst for preparing benzoate esters by refluxing the corresponding acid and alcohol. mdpi.com For instance, in a similar synthesis of methyl 4-tert-butylbenzoate, concentrated sulfuric acid was used in dichloroethane with methanol (B129727), refluxed for 21 hours. p-Toluenesulfonic acid (p-TSA) is another effective catalyst, offering good solubility in organic solvents and achieving high conversion rates at loadings of 5-10% by weight. smolecule.com Methane sulphonic acid (MSA) has been studied as a green catalyst for the synthesis of methyl 4-tert-butylbenzoate, with optimization of parameters like catalyst concentration (5-10 wt%), molar ratio, and time leading to high acid conversion. scispace.com

Deep Eutectic Solvents (DES): More recently, deep eutectic solvents have emerged as promising green catalysts. A study on the synthesis of methyl p-tert-butylbenzoate investigated DESs prepared from choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid monohydrate (PTSA). dntb.gov.ua The ChCl-1.5PTSA formulation was found to be a superior catalyst, and a pseudo-homogeneous model well-fitted the reaction kinetics. dntb.gov.ua These catalysts are advantageous as they can be easily separated from the reaction mixture. dntb.gov.ua

| Catalyst Type | Specific Catalyst | Reactants | Key Findings & Conditions | Reference |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | 4-(t-Bu)benzoic acid, Methanol | Reflux for 2 hours in methanol. | mdpi.com |

| Organic Acid | p-Toluenesulfonic acid (p-TSA) | 4-tert-butylbenzoic acid, Ethanol | Catalyst loading of 5-10% achieves 75-90% conversion. | smolecule.com |

| Organic Acid | Methane sulphonic acid (MSA) | 4-tert-butylbenzoic acid, Methanol | Optimal conditions: 10% catalyst, 5:1 methanol:acid ratio, 2h reflux. | scispace.com |

| Deep Eutectic Solvent | Choline chloride-p-toluenesulfonic acid (ChCl-1.5PTSA) | p-tert-butylbenzoic acid, Methanol | Efficient and recyclable catalyst; kinetics studied between 332.15–349.15 K. | dntb.gov.ua |

Heterogeneous catalysts operate in a different phase from the reaction mixture, offering significant advantages in terms of easy separation, reusability, and reduced corrosion and waste.

Sulfonic Acid Resins: Ion-exchange resins like Amberlyst-15 are effective solid acid catalysts for esterification, prized for their recyclability and ease of separation from the product mixture. smolecule.com In the synthesis of methyl 4-tert-butylbenzoate, sulfonic acid type ion exchange resins such as the D001 resin have demonstrated excellent catalytic performance. xdhg.com.cn Using the D001 catalyst, a 90% conversion of p-tert-butylbenzoic acid was achieved after 3 hours at 120°C with a methanol-to-acid molar ratio of 8:1 and a 10 wt.% catalyst dosage. xdhg.com.cn The catalyst maintained stable, high performance after six cycles of use. xdhg.com.cn

Solid Acid Catalysts: Research into novel solid acid catalysts has shown promising results. A study on iron-supported Zr/Ti solid acid catalysts for the synthesis of various methyl benzoates found them to be effective, non-corrosive, and easily recyclable. semanticscholar.org The addition of iron to the catalyst structure was found to increase the specific surface area, providing more active sites and enhancing catalytic activity. semanticscholar.org

| Catalyst Type | Specific Catalyst | Reactants | Key Findings & Conditions | Reference |

| Ion-Exchange Resin | Amberlyst-15 | Benzoic acids, Alcohols | Offers benefits in recyclability and ease of separation. | smolecule.com |

| Sulfonic Acid Resin | D001 Resin | p-tert-butylbenzoic acid, Methanol | 90% conversion at 120°C after 3h; stable for 6 cycles. | xdhg.com.cn |

| Solid Acid | Iron-supported Zr/Ti | Benzoic acids, Methanol | Non-toxic, recyclable catalyst; Fe addition increases surface area and activity. | semanticscholar.org |

Non-Catalytic Synthetic Pathways

While catalytic routes are dominant, this compound can also be synthesized through non-catalytic methods, although these are generally less efficient.

Direct condensation of 4-tert-butylbenzoic acid and butanol can be performed under reflux conditions. smolecule.com In this approach, the continuous removal of water, a byproduct of the reaction, is crucial to drive the chemical equilibrium towards the formation of the ester product. smolecule.com However, research indicates that non-catalyzed esterification is typically very slow to reach equilibrium, making it less practical for industrial-scale production compared to catalyzed reactions. scispace.com

Advanced Synthesis Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of this compound, this has led to research into solvent-free conditions.

Solvent-Free Synthesis Research

Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution.

Research has demonstrated the viability of solvent-free esterification of benzoic acid with various alcohols, including butanol, using deep eutectic solvents (DES) as catalysts. dergipark.org.tr In one study, a DES composed of p-TSA and benzyltriethylammonium chloride (BTEAC) was found to be a highly effective and stable catalyst. dergipark.org.tr For the synthesis of butyl benzoate, increasing the reaction temperature from 55°C to 75°C raised the conversion of benzoic acid from 43.3% to 87.8%. dergipark.org.tr A key advantage of this method is that the DES catalyst can be easily separated from the reaction mixture by gravity after the reaction is complete, allowing for its reuse. dergipark.org.tr Another study detailed a solvent-free, copper-catalyzed synthesis of tert-butyl peresters at room temperature, highlighting a green and eco-friendly pathway that minimizes waste. rsc.orgrsc.org These methodologies underscore a shift towards more sustainable practices in chemical synthesis.

| Catalyst System | Alcohol | Temperature | Conversion/Yield | Key Feature | Reference |

| DES (p-TSA & BTEAC) | Butanol | 75°C | 87.8% conversion | Solvent-free reaction; catalyst is stable and easily separated. | dergipark.org.tr |

| Cu(OAc)₂ / TBHP | (from benzyl (B1604629) cyanide) | Room Temp. | Good to excellent yields | Solvent-free synthesis of tert-butyl peresters. | rsc.orgrsc.org |

Microwave-Assisted Synthesis Investigations

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For esterification reactions, microwave irradiation can lead to dramatic reductions in reaction times, improved yields, and cleaner reaction profiles due to efficient and uniform heating.

Research into analogous esterification reactions, such as the synthesis of butyl benzoate from benzoic acid and n-butanol, demonstrates the potential of this technology. ijsdr.org In one study, microwave-assisted synthesis completed the reaction in just 6 minutes, whereas conventional heating required 45 minutes to achieve a comparable conversion. ijsdr.org This acceleration is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and localized superheating. Similarly, the synthesis of related metallic salts like Barium 4-(1,1-dimethylethyl)benzoate has also benefited from microwave assistance, with reaction times being reduced to 2 hours.

Applying this methodology to the synthesis of this compound from 4-tert-butylbenzoic acid and butanol could similarly enhance reaction efficiency. The key parameters for optimization would include microwave power, reaction temperature, and the choice of an appropriate energy-absorbing catalyst or solvent.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Butyl Benzoate Data extrapolated from analogous reactions.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 45 minutes | 6 minutes |

| Purity (TLC Rf value) | 0.71 | 0.79 |

| Energy Input | High (sustained heating) | Low (short duration) |

| Process Control | Standard | Precise temperature and pressure control |

Photocatalytic Synthesis Developments

Photocatalysis represents a frontier in green chemistry, utilizing light energy to drive chemical transformations under mild conditions. kuleuven.be While direct photocatalytic esterification methods are still emerging, the principles of photoredox catalysis offer potential pathways for the synthesis of this compound. These strategies often involve the generation of radical intermediates from stable precursors. kuleuven.be

Potential photocatalytic routes could include:

Decarboxylative Coupling: A photocatalyst could induce the decarboxylation of 4-tert-butylbenzoic acid to form an aryl radical. This radical could then be trapped by a butyl-based radical precursor, although this is a non-traditional approach to ester formation.

Activation of Boronic Acid Derivatives: Boronic acids and their derivatives are frequently used as radical precursors in photocatalysis. kuleuven.be A hypothetical route could involve a boronic acid analogue of the substrate, which upon photo-excitation and oxidation, generates a reactive species that could couple with a butoxy source. However, the high oxidation potential of many boronic acids can be a challenge. kuleuven.be

The development of such methods for ester synthesis is an active area of research. The key advantages would be the use of ambient temperatures and low-energy visible light, contributing to a more sustainable chemical process. acs.org

Flow Chemistry Methodologies for this compound

Flow chemistry, or continuous-flow synthesis, offers significant advantages for the production of fine chemicals, including esters. By performing reactions in a continuously flowing stream through a reactor, this methodology provides superior control over reaction parameters, enhances safety, and facilitates scalability. kuleuven.be

For the esterification of 4-tert-butylbenzoic acid with butanol, a flow chemistry setup would typically involve pumping the reactants and a catalyst through a heated tube or a packed-bed reactor. The benefits of this approach are numerous:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heating, minimizing temperature gradients and preventing the formation of hot spots.

Improved Safety: The small internal volume of the reactor limits the amount of hazardous material present at any given time, reducing the risks associated with exothermic reactions or the handling of unstable intermediates.

Facilitated Scale-up: Production can be scaled up by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up traditional batch reactors.

Process Integration: Flow systems allow for the integration of reaction, separation, and purification steps. For instance, a continuous reactive distillation column could be employed to simultaneously synthesize the ester and remove the water byproduct, driving the reaction equilibrium towards the product. researchgate.net

Table 2: Advantages of Flow Chemistry for Ester Synthesis

| Feature | Benefit in Ester Synthesis |

|---|---|

| Precise Temperature Control | Minimizes side reactions and decomposition, leading to higher purity. |

| Rapid Mixing | Ensures homogeneity and consistent reaction rates. |

| Automated Operation | Improves reproducibility and reduces manual labor. |

| Water Removal | Can be integrated in-line to drive equilibrium and increase conversion. researchgate.net |

Yield Enhancement and Purity Control in Synthetic Protocols

Optimizing the yield and purity of this compound is crucial for its efficient production. This is typically achieved through careful control of reaction conditions and effective purification methods.

Studies on the synthesis of the analogous methyl 4-tert-butylbenzoate have demonstrated that parameters such as catalyst concentration, the molar ratio of alcohol to acid, and reaction time are critical for maximizing the conversion of the starting acid. scispace.com Statistical analysis techniques, such as the Taguchi method, have been employed to systematically optimize these variables. scispace.com For instance, using methanesulfonic acid as a catalyst, optimal conditions were identified to achieve high conversion rates. scispace.com

Common strategies for yield and purity enhancement include:

Catalyst Selection: The choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and its concentration directly impacts the reaction rate and equilibrium position. scispace.comsmolecule.com The use of recyclable solid acid catalysts or encapsulated catalysts can also simplify purification and improve the sustainability of the process.

Control of Reactant Stoichiometry: Using an excess of one reactant, typically the less expensive butanol, can shift the reaction equilibrium to favor the formation of the ester, thereby increasing the yield based on the limiting reagent (4-tert-butylbenzoic acid).

Water Removal: As esterification is a reversible reaction that produces water, its continuous removal (e.g., through a Dean-Stark apparatus in batch synthesis or membrane separation in flow synthesis) is a key strategy to drive the reaction to completion.

Purification Protocols: After the reaction, the crude product must be purified. A typical workup involves neutralizing the acid catalyst, followed by washing with water and aqueous solutions like sodium bicarbonate to remove unreacted acid and other water-soluble impurities. prepchem.com Final purification is often achieved through distillation under reduced pressure or recrystallization. prepchem.com

Table 3: Optimized Parameters for the Synthesis of Methyl 4-tert-butylbenzoate This data serves as a model for optimizing the synthesis of the butyl ester.

| Parameter | Optimized Range/Value | Impact on Synthesis |

|---|---|---|

| Catalyst Loading (wt% of acid) | 5-10% | Affects reaction rate; higher loading increases rate but may complicate workup. |

| Acid to Alcohol Molar Ratio | 1:4 - 1:6 | Excess alcohol drives equilibrium towards product formation. |

| Reaction Time (hours) | 1-2 | Sufficient time to reach equilibrium without promoting side reactions. |

Mechanistic Investigations of this compound Formation

The formation of this compound via the acid-catalyzed esterification of 4-tert-butylbenzoic acid and butanol proceeds through the well-established Fischer esterification mechanism. smolecule.com This mechanism involves a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-tert-butylbenzoic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. smolecule.com

Nucleophilic Attack: A molecule of butanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (derived from the attacking butanol) to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of Butyl 4-(1,1-dimethylethyl)benzoate, providing a highly accurate mass measurement of the parent ion and its fragments. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence.

The molecular formula of this compound is C15H22O2. nih.gov The calculated exact mass of the neutral molecule is 234.16198 Da. In research settings, HRMS analysis is typically performed using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and clearly observe the molecular ion. For instance, when analyzed via ESI in positive ion mode, the compound is expected to form a protonated molecule, [M+H]+, with a calculated m/z of 235.16926. The high resolution of the mass spectrometer allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Fragmentation analysis in HRMS, often achieved through techniques like collision-induced dissociation (CID), provides further structural information. Key fragmentation pathways for this compound would involve the cleavage of the ester bond and the loss of the butyl or tert-butyl groups. The observation of fragment ions corresponding to the loss of a butyl group ([M-C4H9]+) or the butoxy group ([M-OC4H9]+) and the characteristic tert-butyl cation ([C4H9]+) at m/z 57 would be anticipated. The precise mass measurement of these fragments further corroborates the proposed structure.

Table 1: Theoretical HRMS Data for this compound and its Expected Fragments

| Ion | Formula | Calculated m/z |

| [M]+ | C15H22O2 | 234.16198 |

| [M+H]+ | C15H23O2 | 235.16926 |

| [M+Na]+ | C15H22NaO2 | 257.15122 |

| [M-C4H9]+ | C11H13O2 | 177.09101 |

| [C4H9]+ | C4H9 | 57.07040 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules like this compound. Through the analysis of 1H, 13C, and various 2D NMR spectra, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved.

1H NMR Research

The 1H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons of the butyl group, the tert-butyl group, and the aromatic ring.

Based on the structure, the aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring adjacent to the ester group are expected to be more deshielded than those adjacent to the tert-butyl group. The tert-butyl group will present as a sharp singlet at a more upfield chemical shift (around δ 1.3 ppm) due to the nine equivalent protons. The protons of the butyl group will appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the ester oxygen, with chemical shifts progressively moving downfield. rsc.orgresearchgate.net

Table 2: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | ~7.9 | Doublet | 2H |

| Aromatic (ortho to t-Bu) | ~7.4 | Doublet | 2H |

| -O-CH2- | ~4.3 | Triplet | 2H |

| -CH2-CH2-CH2-CH3 | ~1.7 | Multiplet | 2H |

| -CH2-CH3 | ~1.4 | Multiplet | 2H |

| -CH3 (butyl) | ~0.9 | Triplet | 3H |

| -C(CH3)3 | ~1.3 | Singlet | 9H |

13C NMR Research

The 13C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected (some aromatic carbons may have similar chemical shifts). The carbonyl carbon of the ester group will be the most downfield signal (typically δ 165-170 ppm). The aromatic carbons will appear in the range of δ 125-155 ppm. The quaternary carbon of the tert-butyl group and the carbons of the butyl chain will be found in the upfield region of the spectrum. rsc.orgchemicalbook.com

Table 3: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 |

| Aromatic C (ipso, attached to C=O) | ~128 |

| Aromatic CH (ortho to C=O) | ~129.5 |

| Aromatic CH (ortho to t-Bu) | ~125.5 |

| Aromatic C (ipso, attached to t-Bu) | ~156 |

| -O-CH2- | ~65 |

| -CH2-CH2-CH2-CH3 | ~31 |

| -CH2-CH3 | ~19 |

| -CH3 (butyl) | ~14 |

| -C(CH3)3 | ~35 |

| -C(CH3)3 | ~31 |

2D NMR Techniques for Complex Structural Analysis

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. uvic.casdsu.edugithub.io

COSY: The COSY spectrum reveals proton-proton couplings within the same spin system. For this compound, strong correlations would be observed between the adjacent protons of the butyl group, confirming their sequence. No correlations would be seen for the singlet of the tert-butyl group or between the aromatic protons as they are in separate spin systems. sdsu.eduresearchgate.net

HSQC: The HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each carbon atom that has attached protons. For example, the aromatic proton signals can be directly linked to their corresponding aromatic carbon signals. sapub.orgwalisongo.ac.id

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically around 1720-1700 cm-1. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm-1 region. The aromatic C-H stretching vibrations are observed above 3000 cm-1, while the aliphatic C-H stretching vibrations of the butyl and tert-butyl groups are found just below 3000 cm-1. The characteristic absorptions for the 1,4-disubstituted benzene ring are expected in the 850-800 cm-1 region. nist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the benzene ring and the C-C stretching of the alkyl groups would be expected to show strong Raman signals. pnas.orgpnas.org

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| C=O Stretch (Ester) | 1720-1700 | 1720-1700 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch (Ester) | 1300-1100 | 1300-1100 |

| Out-of-plane C-H Bend (1,4-disubstituted) | 850-800 | Weak |

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for its quantitative analysis in various matrices.

Gas Chromatography (GC): Due to its volatility, GC is a well-suited technique for the analysis of this compound. When coupled with a Flame Ionization Detector (FID), GC can be used for purity assessment and quantitative analysis. For structural confirmation, GC coupled with a Mass Spectrometer (GC-MS) is employed. The retention time of the compound is characteristic under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). A typical GC method would involve a non-polar or medium-polarity capillary column. d-nb.infonih.govijhsr.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful technique for the analysis of this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically performed using a UV detector, as the benzene ring in the molecule absorbs UV light. The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation from any impurities. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. researchgate.netshodex.comsielc.com

Table 5: General Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | Non-polar (e.g., DB-5) or medium-polarity capillary column | Helium or Nitrogen | FID or MS |

| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV (e.g., at 230 nm) |

Gas Chromatography (GC) Methodologies

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and identifying trace-level byproducts.

Detailed research findings indicate that the choice of capillary column is critical for achieving optimal separation. Columns with non-polar or medium-polarity stationary phases are commonly employed. For instance, a capillary column packed with crosslinked dimethyl-silicone has been used for analyzing related tert-butylbenzene (B1681246) derivatives. google.com Another effective stationary phase for general analysis of benzoate-containing products is the DB-624, which is often used for residual solvent analysis. nih.gov In some applications, polar columns such as those with an OV-101 stationary phase are recommended for quantifying related byproducts.

Detection is typically achieved using a Flame Ionization Detector (FID), which offers robust and linear response for hydrocarbons, or a Mass Spectrometer (MS) for definitive identification of the compound and its impurities based on their mass spectra. nih.govnih.gov The National Institute of Standards and Technology (NIST) database includes GC-MS data for the structurally similar Methyl 4-tert-butylbenzoate, which can serve as a reference. nist.gov Headspace GC techniques can also be adapted for analyzing volatile organic compounds related to benzoate (B1203000) synthesis. nih.gov

Table 1: Exemplary Gas Chromatography (GC) Methodologies for Benzoate Ester Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column Type | Capillary with crosslinked dimethyl-silicone google.com | DB-624 Capillary Column nih.gov |

| Dimensions | 15 m x 0.25 mm ID google.com | 30 m x 0.32 mm ID, 1.8 µm film nih.gov |

| Temperature Program | Isothermal or Gradient (e.g., 90°C to 300°C at 15°C/min) google.com | Isothermal nih.gov |

| Detector | Flame Ionization Detection (FID) or Mass Spectrometry (MS) google.comnih.gov | Flame Ionization Detection (FID) nih.gov |

| Application | Analysis of tert-butylbenzene derivatives google.com | Analysis of residual compounds in benzoate-containing products nih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for samples where the compound is part of a non-volatile matrix or for preparative separations. Reversed-phase (RP) HPLC is the most common mode used for this purpose. sielc.comnih.gov

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilylated) silica (B1680970) gel column, is used with a polar mobile phase. nih.govresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For related benzoate esters, successful separations have been achieved using mobile phases consisting of mixtures of methanol or acetonitrile with water. sielc.comnih.gov An acidic modifier, such as acetic acid or phosphoric acid, is often added to the mobile phase to ensure good peak shape and reproducibility. sielc.comresearchgate.net For instance, a method for analyzing a similar UV filter, butyl methoxy (B1213986) dibenzoylmethane, employed a C18 column with an isocratic mobile phase of methanol/water/acetic acid (89/10/1 v/v). researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in the molecule provides strong chromophoric activity.

Table 2: High-Performance Liquid Chromatography (HPLC) Methodologies for Benzoate Ester Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Mode | Reversed-Phase (RP) nih.gov | Reversed-Phase (RP) researchgate.net |

| Column | C18-bonded silica nih.gov | C18 Column researchgate.net |

| Mobile Phase | Methanol-water mixture nih.gov | Methanol/water/acetic acid (89/10/1 v/v) researchgate.net |

| Flow Type | Isocratic researchgate.net | Isocratic researchgate.net |

| Detector | UV Detection | Not specified, typically UV |

| Application | Separation of low-molecular mass aromatic esters nih.gov | Quantitative determination of UV-filters researchgate.net |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that bridges the gap between gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com SFC is particularly well-suited for the analysis and purification of hydrophobic molecules like this compound. nih.gov

The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. researchgate.net While pure CO₂ is non-polar, its solvent strength can be easily tuned by adding polar organic modifiers such as methanol, which expands the applicability of SFC to a wider range of compounds. researchgate.netuva.es This makes SFC a "green" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. researchgate.net

SFC is highly effective for chiral separations, often providing superior speed and resolution over HPLC. researchgate.net For complex mixtures, SFC can be coupled with mass spectrometry (SFC-MS) to provide detailed structural information and sensitive detection. nih.gov The technique is valuable for the analysis of lipids and other hydrophobic metabolites, a class of compounds to which this compound belongs. nih.gov The use of packed columns, such as those with cyanopropylated or octadecylsilylated silica gel, allows for the separation of diverse hydrophobic compounds in short analysis times. nih.gov

Table 3: General Supercritical Fluid Chromatography (SFC) System Parameters

| Parameter | Typical Conditions |

|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (scCO₂) mdpi.com |

| Modifier | Polar organic solvents (e.g., Methanol) researchgate.net |

| Additive | Basic (e.g., DEA) or Acidic (e.g., TFA) for improved peak shape sci-hub.se |

| Stationary Phase | Packed columns (e.g., Cyano, C18, Chiral Stationary Phases) nih.govresearchgate.net |

| Detector | UV, Mass Spectrometry (MS) nih.gov |

| Advantages | Fast analysis, reduced organic solvent consumption, high efficiency for hydrophobic and chiral compounds nih.govresearchgate.net |

Computational Chemistry and Theoretical Modeling of Butyl 4 1,1 Dimethylethyl Benzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of Butyl 4-(1,1-dimethylethyl)benzoate. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbitals, and energetic properties.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound due to its balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and properties of the system.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. For benzoate (B1203000) ester derivatives, DFT calculations have been used to determine these energy gaps, which are indicative of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgresearchgate.net A larger HOMO-LUMO gap suggests higher stability. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electrophilic and nucleophilic sites within the molecule, highlighting regions prone to chemical attack. mdpi.com For this compound, the carbonyl oxygen would be expected to be an electron-rich (nucleophilic) site, while the aromatic protons and the carbonyl carbon would be relatively electron-poor (electrophilic).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XXXX | eV |

| LUMO Energy | X.XXXX | eV |

| HOMO-LUMO Gap | X.XXXX | eV |

| Dipole Moment | X.XXXX | Debye |

Note: This table presents hypothetical data representative of what would be obtained from a DFT calculation.

Ab Initio Methods in Molecular Orbital Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to studying the molecular orbitals of this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer high accuracy.

Studies on monosubstituted benzenes using ab initio calculations have explored the effects of substituents on rotational barriers and electron distribution. researchgate.netpublish.csiro.au These studies indicate that substituents significantly influence the electronic structure of the benzene (B151609) ring. The tert-butyl group in this compound, being an electron-donating group, would be expected to increase the electron density in the aromatic ring, particularly at the ortho and para positions, influencing its reactivity in electrophilic aromatic substitution reactions. nih.gov

Furthermore, ab initio calculations have been employed to investigate hydrogen bonding interactions in benzoic acid derivatives, revealing that electron-releasing groups can lead to the formation of more stable hydrogen-bonded dimers. researchgate.net While this compound itself does not form such dimers, understanding these interactions is crucial when considering its behavior in protic solvents or its interaction with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of this compound.

The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the butyl chain and the ester linkage. A conformational analysis of tert-butyl acetate (B1210297), a structurally related ester, using a combination of microwave spectroscopy and quantum chemical calculations, identified two main conformers. researchgate.net A similar approach for this compound would likely reveal a set of low-energy conformers, with the extended butyl chain being one of the most stable conformations. The bulky tert-butyl group is expected to have a significant impact on the conformational preferences of the molecule, potentially restricting the rotation of the phenyl ring. ufal.brnih.gov

MD simulations can also shed light on the intermolecular interactions between this compound molecules in the liquid phase or in solution. Studies on cyanophenyl alkyl benzoates have used MD simulations to investigate molecular mobility in both bulk and surface species. tandfonline.comtandfonline.comsci-hub.se These simulations revealed that interactions with surfaces can significantly slow down the relaxation processes of the molecules. tandfonline.comtandfonline.comsci-hub.se For this compound, MD simulations could be used to predict properties like density, viscosity, and diffusion coefficients, as well as to understand its interactions with different solvents.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

For this compound, QSAR models could be developed to predict its potential biological activities, such as its interaction with specific receptors or enzymes. For instance, QSAR analyses of parabens, which are also benzoate esters, have been used to predict their skin sensitization potential. industrialchemicals.gov.au A recent study on methylparaben and its halogenated byproducts used QSAR to correlate experimentally determined toxicity with the liposome-water distribution ratio. nih.gov

QSPR models are valuable for predicting the physicochemical properties of this compound, such as its boiling point, solubility, and partition coefficient. scispace.comnih.govtandfonline.com For example, a QSPR study on aliphatic esters successfully modeled their normal boiling points using topological indices that capture molecular size, branching, and polarity. scispace.com Another study developed new QSPR models to predict the flammability characteristics of a wide range of alkyl esters. bohrium.com Such models would be highly beneficial for estimating the properties of this compound without the need for experimental measurements.

Table 2: Illustrative QSPR-Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit |

| Normal Boiling Point | ~280-290 | °C |

| Water Solubility | Low | mg/L |

| LogP (Octanol-Water Partition Coefficient) | ~4.5-5.0 | - |

Note: This table provides illustrative data based on QSPR models for similar compounds.

Reaction Mechanism Prediction and Transition State Analysis through Computational Approaches

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions involving this compound, such as its synthesis via esterification or its hydrolysis. These methods can identify reaction intermediates, transition states, and activation energies, providing a detailed picture of the reaction pathway.

The esterification of 4-tert-butylbenzoic acid with butanol is a common method for synthesizing this compound. Computational studies on the Steglich esterification, a mild method suitable for sterically hindered substrates, have elucidated the reaction mechanism involving a DCC-activated carboxylic acid. organic-chemistry.org Similarly, the kinetics and mechanism of the esterification of p-tert-butylbenzoic acid with methanol (B129727) have been explored, with experimental data being fitted to a pseudo-homogeneous model. researchgate.net

The hydrolysis of esters is another reaction that has been extensively studied using computational methods. A computationally efficient procedure for modeling the alkaline hydrolysis of esters, including methyl benzoate, has been proposed, focusing on the identification of transition states and intermediates. bucknell.edu Theoretical studies on the hydrolysis of other esters have used kinetic isotope effects and computational modeling to determine the structure of the transition state, revealing whether it is more reactant-like or product-like. nih.gov Such analyses for this compound would provide valuable information about the lability of its ester bond under different conditions.

Table 3: Hypothetical Activation Energies for the Hydrolysis of this compound

| Reaction Condition | Computational Method | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | ~20-25 |

| Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | ~15-20 |

Note: This table presents hypothetical data representative of what would be obtained from computational analysis of the reaction mechanism.

Chemical Reactivity and Transformation Studies of Butyl 4 1,1 Dimethylethyl Benzoate

Hydrolysis Mechanisms and Kinetics under Varied Conditions

Hydrolysis of Butyl 4-(1,1-dimethylethyl)benzoate, the cleavage of its ester bond by water to form 4-(1,1-dimethylethyl)benzoic acid and butanol, can be initiated under acidic, basic, or enzymatic conditions. Each condition imparts a distinct mechanistic pathway and kinetic profile.

Acid-Catalyzed Hydrolysis Research

Acid-catalyzed hydrolysis of benzoate (B1203000) esters typically proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org This is followed by the formation of a tetrahedral intermediate, proton transfer, and subsequent elimination of the alcohol (butanol). libretexts.org

Research on sterically hindered esters indicates that the reaction rate is sensitive to steric crowding around the reaction center. cdnsciencepub.com For this compound, both the bulky tert-butyl group on the benzene (B151609) ring and the n-butyl group of the ester influence the reaction. While the para-position of the tert-butyl group minimizes direct steric hindrance at the carbonyl carbon, studies on methyl benzoates with increasing methyl substitution show a changeover from the AAC2 to an AAL1 mechanism (unimolecular, alkyl-oxygen cleavage) in highly acidic media. cdnsciencepub.com The AAL1 mechanism involves the formation of a stable carbocation from the alcohol moiety. However, for this compound, the formation of a primary butyl carbocation is unfavorable, suggesting the AAC2 mechanism remains predominant under typical conditions.

Kinetic studies on various methyl benzoate esters in sulfuric acid provide insight into the activation parameters, which would be expected to follow similar trends for the corresponding butyl esters.

Table 5.1.1: Activation Parameters for Acid-Catalyzed Hydrolysis (AAC2) of Substituted Methyl Benzoates in Aqueous Sulfuric Acid

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Methyl benzoate | 19.3 | -23.5 |

| Methyl p-toluate | 19.6 | -22.7 |

| Methyl o-toluate | 20.4 | -20.6 |

Source: Data extrapolated from research on methyl benzoate hydrolysis. cdnsciencepub.com The data suggests that while electronic effects of para-alkyl groups are modest, steric hindrance (as in the ortho-substituted case) increases the activation enthalpy (ΔH‡), slowing the reaction. The negative entropy of activation (ΔS‡) is characteristic of a bimolecular mechanism where two molecules (the ester and water) combine to form the transition state. cdnsciencepub.com

Base-Catalyzed Hydrolysis Research

Base-catalyzed hydrolysis, or saponification, of this compound follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the butoxide anion, which is a better leaving group than the hydroxide ion. A final proton transfer from the newly formed carboxylic acid to the butoxide yields the carboxylate salt and butanol. masterorganicchemistry.com

The rate of base-catalyzed hydrolysis is influenced by both electronic and steric factors. The para-tert-butyl group is weakly electron-donating, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoate. More significantly, the size of the alcohol's alkyl chain can influence the reaction rate. Studies comparing the hydrolysis of a homologous series of n-alkyl benzoates show that the rate is affected by the size of the alkyl group. nih.gov

Table 5.1.2: Comparative Hydrolysis Half-Lives of n-Alkyl Benzoates under Alkaline Conditions

| Ester | Alkaline Hydrolysis Half-Life (t1/2, min) |

| Methyl benzoate | 14 |

| Ethyl benzoate | 14 |

| n-Propyl benzoate | 19 |

| n-Butyl benzoate | 21 |

Source: Hydrolysis performed in a THF:H2O mixture with LiOH at 37°C. nih.gov The data indicates a slight decrease in the rate of hydrolysis as the length of the n-alkyl chain increases, which can be attributed to steric hindrance. nih.gov Therefore, the hydrolysis of this compound is expected to be slightly slower than that of methyl or ethyl 4-(1,1-dimethylethyl)benzoate under similar basic conditions. For highly hindered esters, such as methyl 2,4,6-tri-tert-butylbenzoate, a shift to a BAL2 mechanism (bimolecular, alkyl-oxygen fission) has been observed, but this is not expected for the para-substituted this compound. cdnsciencepub.comcdnsciencepub.com

Enzymatic Hydrolysis Studies

The ester linkage in this compound is a potential substrate for various hydrolytic enzymes, particularly carboxylesterases and lipases, which are commonly found in biological systems. nih.govsemanticscholar.org These enzymes provide an alternative, highly specific catalytic pathway for hydrolysis.

Research investigating the enzymatic hydrolysis of a series of para-substituted benzoate esters provides a framework for predicting the behavior of this compound. cdnsciencepub.comcdnsciencepub.com The Hammett linear free-energy relationship (LFER) is often used to correlate reaction rates with the electronic properties of substituents. semanticscholar.orgcdnsciencepub.comemerginginvestigators.org The tert-butyl group has a negative Hammett sigma (σ) value, indicating it is an electron-donating group.

In a study on the hydrolysis of para-substituted O-benzoyl-2-hydroxybutanoic acids by carboxypeptidase A, a linear correlation was found between the kinetic parameters (kcat and Km) and the Hammett σ constant. cdnsciencepub.com However, the tert-butyl substituted ester showed a significant deviation from this correlation, suggesting that steric factors play a crucial role in substrate binding and/or catalysis within the enzyme's active site. cdnsciencepub.comcdnsciencepub.com The bulky nature of the tert-butyl group may hinder the optimal positioning of the substrate for nucleophilic attack by the enzyme's catalytic residues.

Table 5.1.3: Hammett Constants and Kinetic Parameters for Carboxypeptidase A-Catalyzed Hydrolysis of para-Substituted Substrates

| para-Substituent (X) | Hammett Constant (σp) | log kcat | log Km |

| OCH3 | -0.27 | 0.85 | -1.99 |

| CH3 | -0.17 | 0.97 | -2.06 |

| H | 0.00 | (No Hydrolysis) | (Inhibitor) |

| Cl | 0.23 | 1.44 | -2.28 |

| CN | 0.66 | 1.94 | -2.48 |

| NO2 | 0.78 | 2.08 | -2.58 |

| C(CH3)3 | -0.20 | 0.40 | -2.60 |

Source: Data from studies on O-benzoyl-2-hydroxybutanoic acids. cdnsciencepub.comcdnsciencepub.com The deviation of the tert-butyl group from the linear trend observed for other substituents highlights that while electronic effects are important, steric bulk is a critical determinant in the enzymatic hydrolysis of this class of compounds. cdnsciencepub.com

Transesterification Reactions and Their Applications in Research

Transesterification is a key reaction for modifying esters, involving the exchange of the alcohol moiety. For this compound, this would typically involve reacting it with another alcohol in the presence of a catalyst to form a new ester and butanol. This process is reversible and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products. tandfonline.com

Research has demonstrated the feasibility of transesterifying benzoate esters using a variety of catalysts under heterogeneous conditions. For instance, natural phosphate (B84403) has been used to catalyze the transesterification of methyl benzoate with several alcohols, including butanol. tandfonline.com In one study, the reaction between methyl benzoate and butanol in toluene (B28343) using a natural phosphate catalyst resulted in 100% conversion to butyl benzoate. tandfonline.com

More advanced catalysts, such as platinum dioxide (PtO2), have also been shown to be highly effective for transesterification under neutral conditions. rsc.org Studies on a range of methyl esters, including substituted methyl benzoates, showed that neither electron-donating nor electron-withdrawing substituents on the phenyl ring had a significant effect on the reaction yield, with most products being obtained in excellent yields. rsc.org This suggests that this compound could be readily synthesized via transesterification of methyl 4-(1,1-dimethylethyl)benzoate with butanol, or could itself be transesterified with other alcohols.

Table 5.2.1: Catalyst Performance in the Transesterification of Methyl Benzoate

| Reactant Alcohol | Catalyst | Conditions | Conversion/Yield |

| Butanol | Natural Phosphate | Toluene, reflux | 100% Conversion |

| Benzyl (B1604629) Alcohol | Natural Phosphate | No solvent, 160°C | 100% Conversion |

| Ethanol | Platinum Dioxide (PtO2) | Ethanol, 60°C | 99% Yield |

| Benzyl Alcohol | Platinum Dioxide (PtO2) | Benzyl alcohol, 60°C | 99% Yield |

| Butanol | Titanate | Reactive distillation | 82.8% Conversion |

Source: Data compiled from various studies on methyl benzoate transesterification. tandfonline.comrsc.orgacs.org These reactions are valuable in synthetic chemistry for producing different esters that may have desired physical properties (e.g., as plasticizers, fragrance components) or for introducing functional groups for further chemical modification. rsc.org

Oxidation and Reduction Pathways

The chemical transformation of this compound can also be achieved through oxidation and reduction reactions, which primarily target the ester functional group or the alkyl substituents.

The reduction of the ester group in this compound to a primary alcohol is a well-established transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this conversion, as milder agents like sodium borohydride (B1222165) are generally ineffective. libretexts.orglibretexts.org The reaction cleaves the ester, reducing the acyl portion to an alcohol. The products of this reduction would be 4-(1,1-dimethylethyl)benzyl alcohol and 1-butanol. quimicaorganica.org The mechanism proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the butoxide ion to form an intermediate aldehyde (4-(1,1-dimethylethyl)benzaldehyde), which is then rapidly reduced further to the primary alcohol. libretexts.org

Oxidation pathways for this compound are less straightforward. The ester functional group is generally resistant to oxidation. However, the alkyl groups on the molecule present sites for potential oxidative transformation. The benzylic position of the tert-butyl group, despite having no hydrogen atoms, can be a site of reaction under certain conditions, though oxidation more commonly targets C-H bonds. Research on the enzymatic oxidation of para-alkylbenzoic acids by enzymes such as Cytochrome P450 (CYP) has shown that oxidation typically occurs at the alkyl substituent. nih.gov For example, CYP enzymes can hydroxylate alkyl chains, although the quaternary carbon of the tert-butyl group is highly resistant to such reactions compared to primary or secondary carbons. Other potential oxidative reactions include benzylic halogenation of the ester, which would occur on the butyl chain if a suitable benzylic C-H bond were present, but is not applicable to the tert-butyl group. google.com

Photochemical Reactivity Studies and Degradation Pathways

The photochemical reactivity of this compound involves its interaction with ultraviolet (UV) light, which can lead to its degradation. Aromatic esters can absorb UV radiation, promoting the molecule to an electronically excited state. From this excited state, various photochemical reactions can occur. rsc.org

Studies on the photolysis of aromatic esters and related thioesters suggest that reactions are often initiated from the lowest triplet state of the molecule. rsc.orgresearchgate.net Upon excitation, the ester can undergo several degradation pathways. A common pathway is the homolytic cleavage (breaking) of the chemical bonds adjacent to the carbonyl group. This can lead to:

Acyl-oxygen bond cleavage: Forming a 4-(1,1-dimethylethyl)benzoyl radical and a butoxy radical.

Alkyl-oxygen bond cleavage: Forming a 4-(1,1-dimethylethyl)benzoate radical and a butyl radical.

These radical intermediates are highly reactive and can subsequently engage in a variety of reactions, such as hydrogen abstraction from other molecules, disproportionation, or recombination, leading to a complex mixture of degradation products. rsc.orgoup.com The presence of the tert-butyl group may influence the stability of the resulting benzoyl radical. The specific degradation products and quantum yields for this compound have not been detailed in the available literature, but the general principles of aromatic ester photolysis provide a basis for predicting its behavior upon exposure to UV radiation. rsc.org This photochemical reactivity is particularly relevant to its application as a UV stabilizer, where its ability to absorb UV energy and dissipate it through non-destructive pathways would be a key performance characteristic. ontosight.ai

Reactions with Specific Reagents and Reaction Mechanisms

The chemical behavior of this compound, also known as butyl 4-tert-butylbenzoate, is characterized by the reactivity of its ester functional group and the influence of the bulky tert-butyl substituent on the aromatic ring. Studies on this compound and its close analogs reveal several key transformations, including hydrolysis, reductive cleavage, and conversion to other functional derivatives.

Hydrolysis

The hydrolysis of benzoate esters is a fundamental reaction, typically proceeding via a base-catalyzed mechanism. In the case of this compound, this reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 4-tert-butylbenzoic acid and butanol.

Kinetic studies on homologous series of benzoate esters provide insight into the reactivity of the butyl ester. The base-catalyzed hydrolysis of simple n-alkyl benzoates (methyl, ethyl, n-propyl, n-butyl) shows that the reaction rate is related to the size of the alkyl group. nih.gov For instance, the half-life (t₁/₂) for the alkaline hydrolysis of n-butyl benzoate is 21 minutes, which is slightly longer than that of methyl benzoate (14 minutes) and ethyl benzoate (14 minutes). nih.gov This suggests that the larger butyl group presents a modest steric hindrance at the reaction center. nih.gov The para-tert-butyl group on the benzene ring in this compound is not expected to significantly alter this fundamental mechanism, though it may influence the electronic properties of the carbonyl carbon.

Enzymatic hydrolysis has also been explored for related structures. In studies using bovine carboxypeptidase A, a series of para-substituted O-benzoyl-2-hydroxybutanoic acids were hydrolyzed. cdnsciencepub.com While most substituents (CH₃O, CH₃, Cl, CN, NO₂) showed a linear correlation with Hammett σ constants, the para-tert-butyl substituted ester displayed significant deviation, indicating that the bulky group can uniquely influence interactions within an enzyme's active site. cdnsciencepub.com

Reductive Cleavage

Esters of 4-tert-butylbenzoic acid can undergo reductive cleavage under specific conditions. Research has shown that reacting these esters with an excess of lithium in the presence of a catalytic amount of naphthalene (B1677914) leads to the reductive cleavage of the ester bond. organic-chemistry.orgorganic-chemistry.org Following this reaction with methanolysis, the corresponding alcohol (butanol) and other reduced products are formed. organic-chemistry.orgorganic-chemistry.org This non-hydrolytic procedure provides an alternative pathway for cleaving the ester under reducing conditions. organic-chemistry.orgorganic-chemistry.org

Conversion to Hydrazides

The ester group of 4-tert-butylbenzoates can be converted to other functional groups through reaction with appropriate nucleophiles. One such transformation is the reaction with hydrazine (B178648) hydrate (B1144303). Studies on the closely related methyl 4-tert-butylbenzoate show that it reacts with hydrazine hydrate in methanol (B129727) to produce 4-(tert-butyl)benzohydrazide. nih.gov This hydrazide is a stable intermediate that can be further reacted, for example, with various aromatic aldehydes to synthesize N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which have applications in medicinal chemistry research. nih.gov This reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (methoxy in the studied case, butoxy for the title compound).

The following table summarizes the key reactions involving this compound and its close analogs.

Table 1: Summary of Reactions and Transformations

| Reaction Type | Reagent(s) | Product(s) | Reaction Conditions | Source(s) |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 4-tert-butylbenzoic acid, Butanol | Aqueous solution | nih.gov |

| Reductive Cleavage | Lithium (Li), Naphthalene (catalytic) | Butanol, other reduced species | Followed by methanolysis | organic-chemistry.orgorganic-chemistry.org |

| Hydrazinolysis | Hydrazine Hydrate (NH₂NH₂) | 4-(tert-butyl)benzohydrazide, Butanol | Reflux in methanol | nih.gov |

Applications in Material Science and Polymer Chemistry Research

Butyl 4-(1,1-dimethylethyl)benzoate as a Monomer Precursor

While this compound itself is not typically used directly as a monomer for polymerization, its structural motifs are central to the synthesis of specialized monomers. Research has focused on related vinyl esters, such as vinyl p-tert-butyl-benzoate, which can be synthesized and subsequently polymerized. researchgate.netresearchgate.net

In one study, vinyl p-tert-butyl-benzoate was synthesized and copolymerized with N-vinylcarbazole via free-radical polymerization to create copolymers with specific solution properties and glass transition temperatures. researchgate.netresearchgate.net The parent acid, p-tert-butylbenzoic acid, derived from the hydrolysis of the ester, also serves as a crucial intermediate. uniproma.com It can be used as a regulator in polyester (B1180765) polymerization or as a precursor for other functional monomers. uniproma.com This indirect role as a precursor is critical for developing polymers with tailored thermal and optical properties. For instance, tert-butyl acrylate (B77674), an acrylic precursor, is widely used for the two-step synthesis of poly(acrylic acid), where the tert-butyl group acts as a protecting group that is later removed. nih.gov

Role as a Plasticizer in Polymer Systems Research

The compound finds application as a plasticizer, an additive used to increase the flexibility and durability of materials like polyvinyl chloride (PVC). ontosight.ai Its function is to be interspersed between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).

The efficacy of a plasticizer depends on its compatibility and interaction with the polymer matrix. The chemical structure of butyl p-tert-butylbenzoate, with its aromatic ring and alkyl groups, allows for favorable interactions with various polymers. Butyl benzoate (B1203000) is noted as a good solvent for emulsifiers and has high biological compatibility. atamankimya.com While specific studies on the interaction of the title compound are limited, research on analogous structures provides insight. For example, butyl benzyl (B1604629) phthalate (B1215562) is frequently used as a plasticizer for vinyl foams due to its excellent compatibility. specialchem.com The related methyl 4-tert-butylbenzoate is also known to improve the flexibility and processing of plastics. fscichem.com The bulky tert-butyl group can create significant free volume, effectively pushing polymer chains apart and enhancing flexibility.

Plasticizers directly influence the processing characteristics of polymers by lowering their melt viscosity and processing temperatures. This leads to energy savings and reduced thermal stress on the polymer during manufacturing. Research on polystyrenes modified with n-alkylbenzoate side groups demonstrates a clear relationship between the length of the alkyl chain and the polymer's glass transition temperature (Tg). nih.gov As the side chain length increases, the Tg decreases, indicating greater plasticization efficiency and easier processing.

| Polymer | n-Alkyl Group | Glass Transition Temperature (Tg) |

|---|---|---|

| P2BO | Ethyl | 70.3 °C |

| P4BO | n-Butyl | 38.5 °C |

| P6BO | n-Hexyl | 28.4 °C |

| P8BO | n-Octyl | 19.5 °C |

This data illustrates that longer, more flexible alkyl chains, such as the butyl group in this compound, are effective at reducing the Tg of a polymer, which in turn affects its processing characteristics by making it more pliable at lower temperatures. nih.gov

Stabilizer and Antioxidant Applications in Material Degradation Research

The tert-butyl group is a key feature in many antioxidant and stabilizer molecules. nih.gov this compound is utilized as a UV stabilizer, helping to protect materials from degradation caused by ultraviolet light. ontosight.ai The mechanism often involves the sterically hindered phenolic structure, which can scavenge free radicals and inhibit oxidation processes that lead to material degradation. nih.gov

The parent acid, p-tert-butylbenzoic acid, and its metal salts (e.g., zinc, barium, sodium) are widely researched as heat stabilizers and antioxidants for polymers. uniproma.comnanotrun.com Zinc p-tert-butylbenzoate, for instance, is used as a heat stabilizer in PVC products. nanotrun.com Similarly, salts of p-tert-butylbenzoic acid are reported as process regulators and stabilizers in plasticized PVC. industrialchemicals.gov.au The tert-butyl group enhances the stability of phenolic compounds by stabilizing phenoxy radicals that form during antioxidant activity, making them more effective at preventing oxidation in non-polar environments like plastics and oils. nih.gov

Incorporation into Advanced Polymeric Materials (e.g., films, coatings)

This compound is incorporated into various advanced materials to enhance their performance. It is used in the formulation of coatings and cosmetics as a UV stabilizer. ontosight.ai Its utility extends to acting as a solvent in certain applications; for example, butyl benzoate is used as a solvent for cellulose (B213188) esters, cellulose ethers, and resins. atamankimya.comatamanchemicals.com

In the field of organic electronics, butyl benzoate has been used as a solvent to formulate inks for inkjet-printed, high-performance organic light-emitting diodes (OLEDs). rsc.org The related methyl 4-tert-butylbenzoate is noted for its use in coatings, paints, adhesives, and printing inks due to its excellent solubility and ability to dissolve a variety of resins. fscichem.com Furthermore, p-tert-butylbenzoic acid is used as a modifier for alkyd resins, which are used in paints and coatings, to improve color, longevity, and drying time. uniproma.com

Structure-Performance Relationship in Material Formulations

The performance of this compound in material applications is directly tied to its molecular structure.

The tert-Butyl Group : This bulky group provides significant steric hindrance, which is crucial for its role as a stabilizer. It protects the aromatic ring and any functional groups from chemical attack and enhances the stability of radicals formed during the antioxidant cycle. nih.gov This steric bulk also contributes to its plasticizing effect by creating free volume.

The Butyl Ester Group : The flexible n-butyl chain enhances its compatibility with polymer matrices and contributes to the plasticizing effect by lowering the glass transition temperature. nih.gov Research on different butyl acrylate isomers (tert-butyl, iso-butyl, and n-butyl) in polymerization has shown that the side group structure significantly influences polymerization kinetics and the physical properties (e.g., chain stiffness) of the resulting polymer. uc.pt

Aromatic Ring : The benzoate core provides a rigid structural element and allows for electronic effects that are important for UV absorption and stabilization properties.

A study on carboxylate-alumoxanes as nucleating agents for isotactic polypropylene (B1209903) found that the "butterfly-like" structure of p-t-butylbenzoate (PTBBA)-alumoxane was highly efficient at enhancing the polymer's crystallization temperature, whereas a more flexible phenylacetate (B1230308) (PA)-alumoxane was not. rsc.org This highlights how the specific geometry conferred by the p-tert-butylbenzoate group can be critical for performance in certain material applications.

| Structural Feature | Associated Function | Performance Impact |

|---|---|---|

| tert-Butyl Group | Steric Hindrance, Electron-Donating | Enhanced thermal and UV stability; increased antioxidant efficiency. nih.gov |

| n-Butyl Ester Chain | Flexibility, Free Volume | Improved plasticization; lower glass transition temperature (Tg). nih.gov |

| Benzoate Core | Rigidity, Aromaticity | UV absorption; platform for functionalization. ontosight.ai |

Environmental Fate and Degradation Mechanisms of Butyl 4 1,1 Dimethylethyl Benzoate

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, which includes processes like photodegradation and hydrolysis, plays a crucial role in the transformation of organic compounds in the environment.

Direct photodegradation of Butyl 4-(1,1-dimethylethyl)benzoate in the atmosphere is expected to be a slow process. The calculated atmospheric half-life for the related compound, 4-tert-butylbenzoic acid (PTBBA), is 6.3 days, suggesting that atmospheric photo-oxidation by hydroxyl radicals is not a primary removal mechanism. europa.eu In aquatic environments, the photodegradation of related aromatic compounds has been investigated. For instance, studies on 4-tert-butylphenol (B1678320) (4-t-BP), a potential degradation intermediate, have shown that its degradation is significantly enhanced by photocatalysis. mdpi.comscilit.comresearchgate.netsemanticscholar.orgmdpi.com

The following table summarizes the photocatalytic degradation of 4-tert-butylphenol under different conditions, which may provide insights into the potential photodegradation behavior of this compound transformation products.

| Catalyst | Light Source | Initial Concentration | Degradation Efficiency | Time | Reference |

| Ag2CO3 | Simulated Solar Light | 5 ppm | 100% | 60 min | mdpi.com |

| mTiO-650 | Solar Light | 5 mg/L | ~89.8% | 150 min | scilit.commdpi.com |

| UV/S2O8(2-) | UV-C | Not Specified | Higher than UV/H2O2 and UV-C alone | Not Specified | researchgate.net |

| Cu-Mo-TiO2 | UV Light | Not Specified | 100% | 60 min | semanticscholar.org |

| Cu-Mo-TiO2 | Solar Light | Not Specified | 70% | 150 min | semanticscholar.org |

This data is for the related compound 4-tert-butylphenol and is intended to provide an indication of potential photodegradation pathways for structurally similar compounds.

The hydrolysis of the ester bond is a key abiotic degradation pathway for this compound. Generally, tert-butyl esters are known to be remarkably stable under basic hydrolysis conditions but are labile to acid-catalyzed hydrolysis. arkat-usa.org The rate of hydrolysis in natural waters would, therefore, be dependent on the pH. In acidic waters, this compound is expected to hydrolyze to form 4-tert-butylbenzoic acid and butanol. For exposure assessment purposes of 4-tert-butylbenzoic acid, the abiotic degradation in water, including hydrolysis, was assumed to be zero due to the lack of functional groups that facilitate hydrolysis in the acid itself. europa.eu However, the initial ester hydrolysis is a critical first step in its environmental degradation cascade. The enzymatic hydrolysis of C-terminal tert-butyl esters of peptides using the protease subtilisin has also been demonstrated, suggesting that biotic hydrolysis can also occur. google.com

Biodegradation Mechanisms in Environmental Systems

Biodegradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment. The structure of this compound, with its aromatic ring and tert-butyl group, influences its susceptibility to microbial attack.